
2-Bromo-6,7-dihydro-1H-indol-4(5H)-one
Overview
Description
2-Bromo-6,7-dihydro-1H-indol-4(5H)-one is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The bromine atom at the 2-position and the ketone group at the 4-position make this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6,7-dihydro-1H-indol-4(5H)-one typically involves the bromination of 6,7-dihydro-1H-indol-4(5H)-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the 2-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination processes, ensuring high yield and purity. The reaction conditions would be optimized for temperature, solvent, and reaction time to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming more oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction would yield an alcohol.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Potential precursor for pharmaceutical compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action for 2-Bromo-6,7-dihydro-1H-indol-4(5H)-one would depend on its specific application. In biological systems, it might interact with enzymes or receptors, influencing biochemical pathways. The bromine atom and ketone group could play crucial roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6,7-dihydro-1H-indol-4(5H)-one: Similar structure with a chlorine atom instead of bromine.
2-Fluoro-6,7-dihydro-1H-indol-4(5H)-one: Fluorine atom instead of bromine.
6,7-Dihydro-1H-indol-4(5H)-one: Lacks the halogen atom.
Uniqueness
The presence of the bromine atom in 2-Bromo-6,7-dihydro-1H-indol-4(5H)-one can influence its reactivity and interactions, making it unique compared to its chloro and fluoro analogs. The bromine atom can participate in specific reactions that chlorine or fluorine might not, offering different pathways for synthesis and applications.
Biological Activity
2-Bromo-6,7-dihydro-1H-indol-4(5H)-one is an organic compound that belongs to the indole family, notable for its diverse biological activities. The presence of a bromine atom and a ketone group significantly influences its chemical reactivity and potential therapeutic applications. This article explores the compound's biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves bromination of 6,7-dihydro-1H-indol-4(5H)-one using brominating agents under controlled conditions. The compound has a molecular formula of C₈H₈BrNO and a CAS number of 27784-79-8. Its structure allows for various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules .
The biological activity of this compound is attributed to its interaction with various biomolecules. The bromine atom and ketone group are crucial in influencing biochemical pathways by interacting with enzymes or receptors. This compound has been studied for its potential anti-cancer properties and antimicrobial effects .
Anticancer Activity
Recent studies have highlighted the anticancer potential of indole derivatives, including this compound. For instance, compounds containing indole scaffolds have shown significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The IC50 values for these compounds were reported in the low-micromolar range, indicating potent activity .
Table 1: Summary of Anticancer Activity
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
L1a | MCF-7 | Low | |
L1b | HCT-116 | Sub-micromolar | |
This compound | Various | Not specified |
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several bacterial strains. Studies indicate that increasing concentrations of this compound can enhance the zone of inhibition against pathogens like Escherichia coli and Staphylococcus aureus. The effectiveness tends to increase with higher concentrations .
Table 2: Antimicrobial Activity Data
Concentration (mg/mL) | Zone of Inhibition (mm) | Bacterial Strain |
---|---|---|
1 | X | E. coli |
2 | Y | S. aureus |
2.5 | Z | E. coli |
Case Studies
Several case studies have been conducted to evaluate the biological activity of indole derivatives:
- Study on Anticancer Effects : A study investigated the cytotoxic effects of various indole derivatives on MCF-7 cells. It was found that compounds with similar structures to this compound exhibited significant cell growth inhibition through apoptosis induction mechanisms .
- Antimicrobial Evaluation : Another study focused on the antibacterial properties of indole derivatives against clinical isolates. Results showed that certain derivatives had potent activity against resistant strains of bacteria, suggesting potential applications in treating infections .
Properties
IUPAC Name |
2-bromo-1,5,6,7-tetrahydroindol-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-8-4-5-6(10-8)2-1-3-7(5)11/h4,10H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYFVLXVNAATTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(N2)Br)C(=O)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701271194 | |
Record name | 2-Bromo-1,5,6,7-tetrahydro-4H-indol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701271194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27784-79-8 | |
Record name | 2-Bromo-1,5,6,7-tetrahydro-4H-indol-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27784-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1,5,6,7-tetrahydro-4H-indol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701271194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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